3-[5-(4-ETHYLPHENYL)-1-(2-FLUOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-2(1H)-PYRIDINONE
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Overview
Description
3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring and the subsequent attachment of the ethylphenyl and fluorophenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Other pyrazole derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of 3-[5-(4-Ethylphenyl)-1-(2-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl]-4,6-Dimethyl-2(1H)-Pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(4-ethylphenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-4-17-9-11-18(12-10-17)22-14-20(23-15(2)13-16(3)26-24(23)29)27-28(22)21-8-6-5-7-19(21)25/h5-13,22H,4,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLTLNBSNGADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3F)C4=C(C=C(NC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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